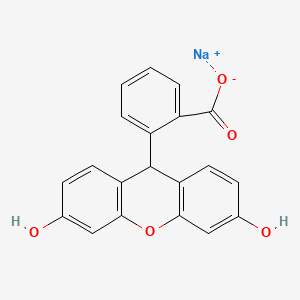
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium is a complex organometallic compound with the molecular formula C12H12Co2O12Rh2-4 and a molecular weight of 671.89388 . This compound is known for its unique structure, which includes multiple carbonyl groups and metal centers, making it an interesting subject of study in the field of organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium typically involves the reaction of rhodium and cobalt carbonyl complexes under controlled conditions. One common method involves the reaction of rhodium carbonyl chloride with cobalt carbonyl in the presence of a suitable solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Carbonyl ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium or cobalt complexes, while substitution reactions may produce new organometallic complexes with different ligands .
Aplicaciones Científicas De Investigación
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium has several scientific research applications, including:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Photocatalysis: The compound has been investigated for its photocatalytic properties, particularly in the promotion of singlet oxygen oxidation reactions.
Mecanismo De Acción
The mechanism by which tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium exerts its effects involves the interaction of its metal centers with various substrates. The compound can facilitate the transfer of electrons or atoms, thereby promoting chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium can be compared with other similar organometallic compounds, such as:
Dirhodium Tetracarboxylates: These compounds also contain rhodium centers and are known for their catalytic properties in organic synthesis.
Cobalt Carbonyl Complexes: These complexes contain cobalt centers and are used in various industrial processes, including hydroformylation and Fischer-Tropsch synthesis.
The uniqueness of this compound lies in its combination of rhodium and cobalt centers, which provides it with distinct electronic and catalytic properties .
Propiedades
Número CAS |
50696-78-1 |
|---|---|
Fórmula molecular |
C12H12Co2O12Rh2-4 |
Peso molecular |
671.89 g/mol |
Nombre IUPAC |
cobalt(2+);cobalt(3+);methanone;rhodium;rhodium(3+) |
InChI |
InChI=1S/12CHO.2Co.2Rh/c12*1-2;;;;/h12*1H;;;;/q12*-1;+2;+3;;+3 |
Clave InChI |
FSPINYDZJUVBLX-UHFFFAOYSA-N |
SMILES canónico |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Co+2].[Co+3].[Rh].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















